molecular formula C20H21N5O B2742062 4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine CAS No. 2379993-37-8

4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine

Cat. No. B2742062
CAS RN: 2379993-37-8
M. Wt: 347.422
InChI Key: PXTJUSJTNFERHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature . A key intermediate undergoes a Diels–Alder reaction with Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of a compound . This compound is then converted to a carboxylic acid intermediate by reaction with hydrogen at room temperature .


Molecular Structure Analysis

The molecular structure of “4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine” includes a pyrimidine moiety, which is a ring-like structure that is a fundamental component of several important biomolecules . The compound also contains a phenyl group, a pyrazinyl group, and a piperidinyl group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar pyrimidine derivatives include a Diels–Alder reaction, which is a type of cycloaddition reaction . This reaction is followed by a reduction process to convert a compound to a carboxylic acid intermediate .

Future Directions

The future directions for research on “4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine” and similar compounds could involve further exploration of their anti-fibrotic activities . There may be potential for these compounds to be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

4-phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-2-4-17(5-3-1)18-12-20(24-15-23-18)26-14-16-6-10-25(11-7-16)19-13-21-8-9-22-19/h1-5,8-9,12-13,15-16H,6-7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTJUSJTNFERHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=NC(=C2)C3=CC=CC=C3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-6-{[1-(pyrazin-2-yl)piperidin-4-yl]methoxy}pyrimidine

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